![molecular formula C16H19N5O2S2 B5543581 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, incorporating techniques to establish desired structures and functionalities. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been achieved, showcasing the diversity of structures accessible through synthetic chemistry. These compounds were characterized by various spectroscopic methods such as MS, IR, CHN, and 1H NMR (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is confirmed through detailed spectroscopic analysis, including IR, 1H NMR, and mass spectrometry. Such studies reveal the arrangement of atoms and the presence of functional groups, essential for understanding the chemical behavior of these molecules. For instance, related compounds' structures were established by comprehensive spectral data, laying the groundwork for further chemical and biological investigation (Huicheng Wang et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their ability to undergo further transformations, offering a path to a variety of derivatives with potential applications. The synthesis of novel heterocyclic compounds derived from similar starting materials demonstrates the versatility of these molecules in chemical synthesis, leading to compounds with significant lipase and α-glucosidase inhibition (Bekircan et al., 2015).
Scientific Research Applications
Synthesis of Novel Compounds and Their Biological Activities
The synthesis of novel compounds with potential biological activities has been a significant area of research. For instance, novel benzothiazole and thiazolidinone derivatives have been synthesized and evaluated for their anticancer, anti-inflammatory, and antimicrobial activities. These studies demonstrate the interest in developing new therapeutic agents based on heterocyclic chemistry.
Anticancer Activity : A study reported the synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. Several novel compounds were screened for their anticancer properties, showing activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines (Havrylyuk et al., 2010).
Anti-inflammatory and Analgesic Agents : Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities. These compounds were tested as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors (Abu‐Hashem et al., 2020).
Antimicrobial Activity : The antimicrobial effects of novel thiazole derivatives were studied, revealing that these substances exhibited considerable antimicrobial activity against a range of pathogenic microorganisms. This highlights the potential for these compounds in treating infections (Cankiliç & Yurttaş, 2017).
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S2/c1-21-13(9-11-3-5-12(23-2)6-4-11)19-20-16(21)25-10-14(22)18-15-17-7-8-24-15/h3-6H,7-10H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWKTBKKIEMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NCCS2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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